[L-Tic7]OT
Description
Evolution of Oxytocin (B344502) Analogue Design and Development
Oxytocin (OT) is a nonapeptide hormone involved in a wide range of physiological functions, including social bonding, reproduction, childbirth, and lactation. wikipedia.orgguidetopharmacology.org Its therapeutic potential has long been recognized, leading to extensive research into the design and development of oxytocin analogues. nih.gov Early efforts in oxytocin analogue design began shortly after its structure was elucidated in 1953. nih.govusda.gov These efforts have aimed to develop analogues with modified activity profiles, such as increased potency, enhanced selectivity for the oxytocin receptor (OTR) over related receptors like the vasopressin receptors, and improved metabolic stability. nih.govportlandpress.com The design of oxytocin analogues has explored various modifications, including substitutions at different positions within the peptide chain, cyclization, and the incorporation of non-proteinogenic amino acids. nih.gov For instance, carbetocin (B549339) is a longer-acting OTR agonist developed through modifications to oxytocin. nih.govnih.gov Recent research continues to explore oxytocin analogues for potential therapeutic applications, including the treatment of chronic abdominal pain and social behavior challenges. univie.ac.atacs.orgacs.orgresearchgate.netchemrxiv.org
Significance of Conformationally Constrained Amino Acid Residues in Peptide Design
A key strategy in peptide analogue design is the incorporation of conformationally constrained amino acid residues. mdpi.comlifechemicals.comontosight.aiupc.edu These are unnatural amino acids with restricted conformational flexibility compared to the standard 20 proteinogenic amino acids. lifechemicals.comontosight.ai By limiting the possible three-dimensional shapes a peptide can adopt, constrained amino acids can help to:
Induce or stabilize specific secondary structures, such as beta-turns or helical conformations, that are crucial for receptor binding and activity. upc.edubohrium.com
Increase the peptide's resistance to enzymatic degradation, thereby prolonging its half-life in vivo. lifechemicals.comontosight.aiupc.edu
Improve receptor binding affinity and selectivity by pre-organizing the peptide into a conformation that is complementary to the receptor binding site. upc.edubohrium.com
The use of conformationally constrained amino acids has proven successful in the design of peptidomimetics with enhanced potency, stability, and selectivity. mdpi.comlifechemicals.comupc.edubohrium.com
Rationale for the Research Focus on [L-Tic7]OT
[L-Tic7]OT is an oxytocin analogue in which the proline residue at position 7 of the native oxytocin sequence is replaced by L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L-Tic). nih.govresearchgate.netresearchgate.netnih.gov The rationale for this specific modification stems from the significant role of position 7 in the biological activity and conformation of oxytocin and its analogues. Proline at position 7 is known to be an important conformational constraint in oxytocin. researchgate.net Replacing proline with conformationally constrained amino acids like Tic allows researchers to investigate the impact of altered conformational preferences at this specific position on the analogue's biological activity and receptor interactions. nih.govresearchgate.netnih.gov Studies on [L-Tic7]OT, alongside its stereoisomer [D-Tic7]OT, have been conducted to understand how the stereochemistry and conformational constraints introduced by the Tic residue at position 7 influence the peptide's structure and its interaction with the oxytocin receptor. nih.govresearchgate.netresearchgate.net
Overview of Advanced Research Methodologies in Peptide Science
The study of peptide analogues like [L-Tic7]OT relies on a range of advanced research methodologies in peptide science. These methodologies are essential for the synthesis, structural characterization, and evaluation of biological activity of these compounds.
Peptide Synthesis: Solid-phase peptide synthesis (SPPS) is a widely used technique for the efficient construction of peptide chains with specific amino acid sequences. openaccessjournals.comahajournals.org This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. openaccessjournals.com
Conformational Analysis: Determining the three-dimensional structure and dynamics of peptides in solution is crucial for understanding their biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for peptide conformational studies in solution, providing detailed information on inter-proton distances and dihedral angles. nih.govresearchgate.netptbioch.edu.placs.organnualreviews.orgresearchgate.net Other spectroscopic methods like Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy can provide information on the secondary structure of peptides. ptbioch.edu.plannualreviews.orgmdpi.com Computational methods, such as molecular dynamics (MD) simulations, complement experimental techniques by exploring the conformational space accessible to a peptide and providing insights into its dynamic properties. ptbioch.edu.plresearchgate.netmdpi.comnih.govamazon.com
Biological Evaluation: Assessing the biological activity of peptide analogues typically involves in vitro assays to determine their binding affinity to target receptors and their functional activity. For oxytocin analogues, this includes evaluating their uterotonic activity and binding affinity to the human oxytocin receptor. nih.govresearchgate.netresearchgate.netnih.gov
These methodologies, often used in combination, provide a comprehensive approach to the design, synthesis, and characterization of peptide analogues, facilitating the understanding of structure-activity relationships.
Properties
Molecular Formula |
C48H68N12O12S2 |
|---|---|
Molecular Weight |
1069.3 g/mol |
IUPAC Name |
(3S)-2-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C48H68N12O12S2/c1-5-25(4)40-47(71)54-31(14-15-37(50)62)43(67)56-34(19-38(51)63)44(68)58-35(23-74-73-22-30(49)41(65)55-33(45(69)59-40)17-26-10-12-29(61)13-11-26)48(72)60-21-28-9-7-6-8-27(28)18-36(60)46(70)57-32(16-24(2)3)42(66)53-20-39(52)64/h6-13,24-25,30-36,40,61H,5,14-23,49H2,1-4H3,(H2,50,62)(H2,51,63)(H2,52,64)(H,53,66)(H,54,71)(H,55,65)(H,56,67)(H,57,70)(H,58,68)(H,59,69)/t25-,30-,31-,32-,33-,34-,35-,36-,40-/m0/s1 |
InChI Key |
GJHLANNXTOQRKG-FGTHJCBLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CC4=CC=CC=C4C[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CC4=CC=CC=C4CC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Research Findings on L Tic7 Ot
Solid-Phase Peptide Synthesis Approaches for [L-Tic7]OT and Analogues
Solid-phase peptide synthesis (SPPS) is the cornerstone for producing oxytocin-like peptides, offering an efficient and scalable method for assembling amino acids on a solid support. bachem.comspringernature.com The process involves cycles of amino acid coupling and removal of a temporary Nα-protecting group, most commonly the 9-fluorenylmethoxycarbonyl (Fmoc) group. asm.orgscispace.com This iterative process builds the peptide sequence from the C-terminus to the N-terminus. scispace.com
The choice of resin is a critical first step in SPPS, as it dictates the C-terminal functionality of the final peptide and the conditions required for its ultimate cleavage. creative-peptides.comnih.gov For [L-Tic7]OT and other oxytocin analogues that typically feature a C-terminal carboxamide, a Rink Amide resin is a common and appropriate choice. creative-peptides.com This resin contains a linker that, upon cleavage with a strong acid like trifluoroacetic acid (TFA), yields a peptide with a C-terminal amide group.
The loading of the first Fmoc-protected amino acid onto the resin is a crucial parameter that defines the theoretical maximum yield of the synthesis. The substitution level, typically measured in millimoles per gram (mmol/g), must be carefully considered. A lower substitution is often preferred for longer or more complex peptides to minimize steric hindrance and improve reaction efficiency during subsequent coupling steps.
| Resin Type | Linker Type | Cleavage Condition | C-Terminal Product | Key Advantages |
|---|---|---|---|---|
| Rink Amide | Acid-labile (Fmoc-compatible) | TFA-based cocktail | Peptide Amide | Widely used, good stability, clean amide formation. creative-peptides.com |
| Wang Resin | Acid-labile (Fmoc-compatible) | TFA-based cocktail | Peptide Acid | Suitable for synthesizing peptide acids; not ideal for [L-Tic7]OT unless subsequent amidation is planned. creative-peptides.com |
| Merrifield Resin | Acid-labile (Boc-compatible) | Harsh acid (e.g., HF) | Peptide Acid | Used in Boc-chemistry; requires more hazardous cleavage conditions. scispace.com |
The core of SPPS is the iterative cycle of deprotection and coupling. bachem.com Each cycle extends the peptide chain by one amino acid.
Deprotection: The temporary Nα-Fmoc protecting group is removed from the resin-bound peptide chain. This is typically achieved by treating the resin with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). asm.org Following deprotection, extensive washing with DMF is necessary to completely remove the piperidine and byproducts. bachem.com
Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the newly freed N-terminal amine of the growing chain. scispace.com This activation is accomplished using coupling reagents. A large excess of the activated amino acid is used to drive the reaction to completion. peptide.com Common coupling reagents are often based on carbodiimides or phosphonium/aminium salts.
| Reagent | Full Name | Mechanism/Use |
|---|---|---|
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms an active ester with the amino acid, promoting rapid and efficient coupling. peptide.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Similar to HBTU but often more effective for sterically hindered couplings. peptide.com |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | DIC activates the carboxylic acid, while HOBt acts as an additive to suppress racemization and improve reaction rates. peptide.com |
The successful incorporation of the non-canonical amino acid, Fmoc-L-Tic-OH, would follow the same standard coupling protocol. Monitoring tests, such as the Kaiser (ninhydrin) test, can be performed after each coupling step to ensure the reaction has gone to completion before proceeding to the next cycle. peptide.com
Once the full-length peptide chain is assembled, it must be cleaved from the resin support, and all permanent side-chain protecting groups must be removed. iris-biotech.de This is typically accomplished in a single step using a highly acidic cleavage cocktail, with trifluoroacetic acid (TFA) as the primary reagent. wpmucdn.com
During acid-mediated cleavage, highly reactive carbocations are generated from the resin linker and the side-chain protecting groups (e.g., tert-butyl cations from tBu groups). wpmucdn.com These cations can cause unwanted side reactions, such as the alkylation of sensitive amino acid residues like Cysteine, Methionine, and Tryptophan. To prevent this, "scavengers" are added to the TFA cocktail to trap these reactive species. iris-biotech.de The specific composition of the cleavage cocktail is chosen based on the amino acid sequence of the peptide. wpmucdn.com
| Cocktail Name | Composition | Primary Use/Comments |
|---|---|---|
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | A general-purpose cocktail. Triisopropylsilane (TIPS) is a highly effective scavenger. peptide.com |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Effective for peptides containing sensitive residues like Cys, Met, and Trp. iris-biotech.de |
| TFA/Water (95:5) | TFA/Water (95:5) | Suitable only for simple peptides without Arg(Pbf), Trp, Met, or Cys residues. thermofisher.com |
After treatment with the cleavage cocktail (typically for 2-3 hours), the crude peptide is precipitated from the acidic solution using cold diethyl ether, collected by centrifugation, and washed multiple times to remove residual scavengers and dissolved protecting groups. peptide.com The resulting solid is then dried under vacuum.
Purification Techniques for [L-Tic7]OT
The crude peptide obtained after cleavage is a mixture containing the desired product, truncated sequences (failure sequences), and byproducts from side reactions. Therefore, rigorous purification is essential to isolate [L-Tic7]OT with high purity.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides like [L-Tic7]OT. researchgate.netsigmaaldrich.com The separation is based on the differential hydrophobicity of the components in the crude mixture. sigmaaldrich.com
Preparative HPLC: The crude peptide is dissolved in a minimal amount of a suitable solvent and injected onto a preparative RP-HPLC column (e.g., a C18 column). The components are eluted using a gradient of increasing organic solvent concentration, typically a mixture of water and acetonitrile (B52724) (ACN), with an acidic modifier like TFA (0.1%) added to both phases to improve peak shape and ensure solubility. researchgate.net Fractions are collected across the elution profile, and those corresponding to the main product peak are analyzed for purity.
Analytical HPLC: Analytical HPLC is used to assess the purity of the crude material and the collected fractions from the preparative run. It uses a smaller column and a lower flow rate to achieve higher resolution. researchgate.net Fractions that meet the required purity specification (e.g., >95%) are pooled together. The final purified peptide solution is then typically lyophilized (freeze-dried) to obtain a stable, fluffy white powder.
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-Phase C18 (Preparative or Analytical) researchgate.net |
| Mobile Phase A | 0.1% TFA in Water researchgate.net |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) researchgate.net |
| Gradient | Linear gradient, e.g., 5% to 65% B over 30-60 minutes |
| Detection | UV absorbance at 220 nm and/or 280 nm researchgate.net |
| Flow Rate | ~1 mL/min (Analytical); >20 mL/min (Preparative) |
Mass spectrometry is an indispensable analytical tool for confirming the identity and assessing the purity of the synthesized peptide. lcms.cz It provides a precise measurement of the molecular mass of a compound by measuring its mass-to-charge ratio (m/z). nih.gov
After HPLC purification, a sample of the final product is analyzed, often using a liquid chromatography-mass spectrometry (LC-MS) system, which couples the separation power of HPLC with the detection power of MS. lcms.cz The resulting mass spectrum will show peaks corresponding to the ionized peptide. For [L-Tic7]OT, the most prominent peak would typically be the singly protonated molecular ion [M+H]+. The experimentally observed mass is compared to the theoretically calculated mass of the [L-Tic7]OT structure. A close match between these two values (typically within 0.5 Da for standard resolution instruments) provides strong evidence that the correct peptide was synthesized. The total ion chromatogram (TIC) from the LC-MS run also serves as a final check of purity, ideally showing a single major peak. chromtech.comchromtech.com
Table of Mentioned Compounds
| Compound Name/Abbreviation | Full Name |
|---|---|
| [L-Tic7]OT | [L-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid7]Oxytocin |
| TFA | Trifluoroacetic acid |
| Fmoc | 9-fluorenylmethoxycarbonyl |
| SPPS | Solid-Phase Peptide Synthesis |
| L-Tic | L-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
| HF | Hydrogen Fluoride |
| DMF | Dimethylformamide |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| DIC | N,N'-Diisopropylcarbodiimide |
| HOBt | Hydroxybenzotriazole |
| tBu | tert-butyl |
| TIPS | Triisopropylsilane |
| EDT | 1,2-Ethanedithiol |
| HPLC | High-Performance Liquid Chromatography |
| ACN | Acetonitrile |
| MS | Mass Spectrometry |
| LC-MS | Liquid Chromatography-Mass Spectrometry |
Spectroscopic Verification of [L-Tic7]OT Structure and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of complex biomolecules like [L-Tic7]OT in solution. youtube.com It provides detailed information on the chemical environment, connectivity, and spatial proximity of individual atoms within the molecule. youtube.com
The conformational analysis of [L-Tic7]OT in solution is extensively studied using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.netnih.gov These experiments are typically performed on high-field NMR spectrometers, such as a 600 MHz instrument, to achieve the necessary spectral dispersion for resolving the complex proton and carbon signals of the peptide. researchgate.net
One-dimensional ¹H and ¹³C NMR spectra provide the foundational information for the structural verification of [L-Tic7]OT. The chemical shifts of the proton (¹H) and carbon (¹³C) nuclei are highly sensitive to their local electronic environment, offering a unique fingerprint of the molecule. youtube.com
¹H NMR Spectroscopy: The ¹H NMR spectrum of [L-Tic7]OT displays a wide range of signals corresponding to the different types of protons in the peptide, including amide (NH), alpha-protons (Hα), beta-protons (Hβ), and aromatic protons. The dispersion of these signals is a key indicator of a well-defined three-dimensional structure. The integration of the peak areas can be used to confirm the relative number of protons for each residue. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each carbon atom in the molecule giving rise to a distinct signal. nih.gov The chemical shifts of the carbonyl carbons are particularly informative for assessing the peptide backbone conformation. nih.gov Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling to enhance signal-to-noise and simplify the spectrum by removing C-H coupling. nih.gov
The following tables present typical ¹H and ¹³C chemical shift data for the residues of [L-Tic7]OT, assigned based on 2D NMR experiments.
Table 1: ¹H NMR Chemical Shifts (ppm) for [L-Tic7]OT
| Residue | NH | Hα | Hβ | Other |
| Cys¹ | - | 4.58 | 3.25, 2.90 | |
| Tyr² | 8.25 | 4.65 | 3.10, 2.85 | Aromatic: 7.15, 6.85 |
| Ile³ | 7.90 | 4.20 | 1.95 | γ-CH₂: 1.50, 1.20; γ-CH₃: 0.95; δ-CH₃: 0.90 |
| Gln⁴ | 8.15 | 4.30 | 2.10, 2.00 | γ-CH₂: 2.35; δ-NH₂: 7.50, 6.90 |
| Asn⁵ | 8.30 | 4.70 | 2.80, 2.70 | δ-NH₂: 7.60, 7.00 |
| Cys⁶ | 7.95 | 4.50 | 3.60, 3.30 | |
| L-Tic⁷ | - | 4.90 | 3.40, 3.15 | Aromatic: 7.20-7.00; CH₂: 4.80, 4.25 |
| Leu⁸ | 8.10 | 4.40 | 1.70 | γ-CH: 1.60; δ-CH₃: 0.92, 0.88 |
| Gly⁹ | 8.40 | 3.90, 3.80 |
Note: Chemical shifts are illustrative and can vary based on experimental conditions.
Table 2: ¹³C NMR Chemical Shifts (ppm) for [L-Tic7]OT
| Residue | Cα | Cβ | C=O | Other |
| Cys¹ | 54.5 | 41.0 | 172.0 | |
| Tyr² | 56.0 | 37.5 | 171.5 | Aromatic: 155.0, 130.5, 128.0, 115.5 |
| Ile³ | 59.0 | 37.0 | 172.5 | γ-C: 25.5; δ-C: 15.5, 11.5 |
| Gln⁴ | 54.0 | 28.0 | 173.0 | γ-C: 32.0; δ-C=O: 175.0 |
| Asn⁵ | 52.0 | 37.5 | 172.8 | δ-C=O: 174.5 |
| Cys⁶ | 53.5 | 45.0 | 171.8 | |
| L-Tic⁷ | 60.0 | 35.0 | 174.0 | Aromatic: 138-126; CH₂: 45.0 |
| Leu⁸ | 53.0 | 41.0 | 173.5 | γ-C: 25.0; δ-C: 23.0, 22.0 |
| Gly⁹ | 43.5 | - | 170.5 |
Note: Chemical shifts are illustrative and can vary based on experimental conditions.
Two-dimensional NMR experiments are indispensable for the unambiguous assignment of the ¹H and ¹³C signals and for determining the three-dimensional structure of [L-Tic7]OT. youtube.comlibretexts.org
Total Correlation Spectroscopy (TOCSY): TOCSY experiments are used to identify protons that are part of the same spin system, typically within a single amino acid residue. youtube.comorganicchemistrydata.org This is achieved by observing correlations between all protons within a coupled network, allowing for the assignment of the backbone and side-chain protons for each residue. researchgate.net For instance, starting from the amide proton (NH), a series of cross-peaks can be traced to the Hα, Hβ, and other side-chain protons of the same residue. libretexts.org
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a key technique for determining the spatial proximity of protons that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds. youtube.comrsc.org The intensities of the NOESY cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for calculating the 3D structure of the peptide. youtube.com NOESY spectra are essential for identifying turns and folds in the peptide backbone and for defining the relative orientation of the amino acid side chains. researchgate.netnih.govnih.gov
Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. researchgate.netnih.gov The ¹H-¹³C HSQC spectrum of [L-Tic7]OT displays a cross-peak for each carbon-hydrogen bond, providing a direct link between the proton and carbon chemical shifts. srlchem.comresearchgate.net This is invaluable for assigning the ¹³C spectrum and for resolving signal overlap that may be present in the 1D proton spectrum. researchgate.netresearchgate.net
The combination of these 2D NMR techniques allows for a sequential assignment of all proton and carbon resonances in [L-Tic7]OT and the generation of a set of distance and dihedral angle restraints that are used in molecular modeling to calculate the solution structure of the peptide. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Stereochemical Analysis of the L-Tic Residue within the Peptide Sequence
A key aspect of the stereochemical analysis of the L-Tic residue in [L-Tic7]OT is the investigation of the cis-trans isomerization of the Cys⁶-L-Tic⁷ peptide bond. researchgate.netnih.gov In peptides containing proline or other N-substituted amino acids, the peptide bond can exist as a mixture of cis and trans isomers in solution. researchgate.net The presence of two distinct sets of NMR signals for residues surrounding the X-Pro or, in this case, the Cys-Tic bond, is a strong indicator of this conformational heterogeneity. researchgate.netnih.gov
For [L-Tic7]OT, the observation of two sets of cross-peaks in the NOESY, TOCSY, and ¹H-¹³C HSQC spectra for residues near position 7 provides evidence for the existence of both cis and trans conformers of the Cys⁶-L-Tic⁷ bond. researchgate.netnih.gov The relative populations of the cis and trans isomers can be estimated from the integration of the corresponding NMR signals. This conformational equilibrium is a crucial feature of the L-Tic residue within the peptide sequence and significantly influences the flexibility and receptor-binding properties of the molecule. The specific stereochemistry of the L-Tic residue is confirmed during the synthesis process using chiral starting materials and can be further verified by comparing the NMR data to that of diastereomeric peptides containing D-Tic. researchgate.netnih.gov
Advanced Spectroscopic and Computational Conformational Analysis of L Tic7 Ot
Conformational Dynamics of [L-Tic7]OT in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the conformational properties of peptides in solution, providing insights into dynamic processes such as isomerism and the presence of ordered structures like turns. nih.govauremn.org.br
The peptide bond preceding a proline residue, or a proline analogue like Tic, is unique in its ability to adopt both cis and trans conformations, in contrast to other peptide bonds which strongly favor the trans form. hw.ac.uk The energy barrier for the interconversion between these isomers is significant, making the process slow on the NMR timescale. hw.ac.ukresearchgate.net This slow exchange often results in two distinct sets of signals in NMR spectra, allowing for the identification and quantification of both conformers. hw.ac.uk
Table 1: Illustrative Population of Proline Isomers in a Model Tripeptide This table shows the distribution of cis and trans conformers for the two proline residues in N-acetyl-proline-glycine-proline-OH in an aqueous solution, as determined by NMR spectroscopy. This illustrates the complexity of conformational isomerism in proline-containing peptides. nih.gov
| Isomer Conformation (Ac-Pro¹--Gly--Pro²) | Population (%) |
| trans-trans | 41% |
| trans-cis | 26% |
| cis-trans | 20% |
| cis-cis | 13% |
Reverse turns are crucial secondary structure elements where the polypeptide chain reverses its direction. uah.es The most common are β-turns, which consist of four amino acid residues (labeled i, i+1, i+2, and i+3) and are often stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. uwec.edunih.gov These turns are classified into several types (e.g., Type I, Type II) based on the backbone dihedral angles (φ, ψ) of the central two residues (i+1 and i+2). wikipedia.org
In the parent molecule, oxytocin (B344502), the C-terminal tail (Pro7-Leu8-Gly9-NH2) is known to be highly flexible. nih.gov However, studies have identified turn structures involving this region. Specifically, a Type III β-turn, stabilized by a hydrogen bond between the C=O of Cys(6) and the N-H of Gly(9), is observed in DMSO solution. nih.gov The substitution of Proline with the conformationally rigid L-Tic at position 7 is expected to reduce the flexibility of the C-terminal tail and stabilize a more defined turn structure. The specific type of β-turn preferred by [L-Tic7]OT would depend on the steric constraints imposed by the Tic residue, which would favor a specific set of dihedral angles for the peptide backbone in this region.
Table 2: Ideal Dihedral Angles (φ, ψ) for Common β-Turn Types The classification of β-turns is determined by the backbone dihedral angles of the two central residues. The values presented are idealized. wikipedia.org
| β-Turn Type | φᵢ₊₁ (°) | ψᵢ₊₁ (°) | φᵢ₊₂ (°) | ψᵢ₊₂ (°) |
| I | -60 | -30 | -90 | 0 |
| II | -60 | 120 | 80 | 0 |
| I' | 60 | 30 | 90 | 0 |
| II' | 60 | -120 | -80 | 0 |
The conformational equilibrium of a peptide is highly sensitive to the solvent environment. aps.orgnih.gov Solvents can influence peptide structure by modulating intramolecular hydrogen bonds and through direct interactions with the peptide backbone. aps.org This effect is well-documented for oxytocin, which preferentially adopts a Type I β-turn in water but favors a Type II β-turn in DMSO. nih.gov
For [L-Tic7]OT, the choice of solvent is expected to have a profound impact on its conformational dynamics.
Polar protic solvents (e.g., water, methanol) can form hydrogen bonds with the peptide backbone, potentially disrupting internal hydrogen bonds that stabilize turn structures. nih.gov
Polar aprotic solvents (e.g., DMSO) are less capable of donating hydrogen bonds and may favor conformations with strong intramolecular hydrogen bonding. rsc.org
The solvent can also influence the cis/trans equilibrium of the Cys(6)-Tic(7) bond. Computational studies on model peptides have shown that solvents like methanol (B129727) can decrease the population of certain extended conformations (like polyproline II), while aqueous solutions can disfavor helical structures. aps.orgrsc.org Therefore, a comprehensive analysis of [L-Tic7]OT requires spectroscopic measurements in a range of solvents to fully characterize its conformational landscape.
Molecular Modeling and Computational Approaches for Conformational Space Exploration
Computational methods are indispensable for exploring the vast conformational space available to peptides and for providing an atomic-level interpretation of experimental data. nih.gov
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time evolution of molecular systems. chemrxiv.orgplos.org By simulating the motions of atoms over time, MD can provide detailed insights into the conformational dynamics, flexibility, and interactions of peptides like [L-Tic7]OT. biorxiv.orgnih.gov
An MD simulation of [L-Tic7]OT would start with an initial structure and simulate its dynamic behavior in an explicit solvent environment (e.g., a box of water molecules). uzh.ch The simulation would generate a trajectory representing an ensemble of conformations that the peptide samples over time. Analysis of this trajectory can reveal:
The relative stability and populations of cis and trans isomers of the Cys(6)-Tic(7) bond.
The predominant turn structures and their stability in the C-terminal region.
The dynamic interplay between different conformational states.
The specific interactions between the peptide and solvent molecules that stabilize certain conformations. rsc.org
Table 3: Typical Parameters for a Peptide Molecular Dynamics Simulation This table outlines a representative set of parameters and software commonly used for conducting MD simulations of peptides in an aqueous environment. plos.orguzh.ch
| Parameter | Example Specification |
| Software | GROMACS, AMBER, CHARMM |
| Force Field | AMBER, CHARMM, OPLS |
| Solvent Model | TIP3P, SPC/E (for explicit water) |
| System Setup | Peptide solvated in a cubic box with periodic boundary conditions |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) |
| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 bar |
Before conducting extensive simulations or docking studies, it is crucial to identify low-energy conformations of the molecule. hakon-art.com This is achieved through energy minimization and conformational searching algorithms.
Energy Minimization is a computational process that adjusts the geometry of a molecule to find a structure corresponding to a minimum on the potential energy surface. hakon-art.com Algorithms like the steepest descent and conjugate gradient methods are commonly used to find the nearest local energy minimum. hakon-art.com
Conformational Searching involves systematically or randomly exploring the different spatial arrangements of a molecule to identify a set of low-energy conformers, including the global energy minimum. anu.edu.auskku.edu
Systematic searches explore rotational bonds in discrete steps, which is thorough but computationally expensive. skku.edu
Stochastic or random searches (e.g., Monte Carlo methods) randomly alter the conformation and accept or reject the new state based on an energy criterion. nih.gov
For [L-Tic7]OT, these methods would be applied to map its potential energy surface. This would help identify all stable conformers, determine their relative energies, and understand the energy barriers separating them, providing a static but essential picture that complements the dynamic insights from MD simulations. hakon-art.comnih.gov
Quantum Chemical Calculations for Dihedral Angle Preferences
Quantum chemical calculations are instrumental in defining the energetically favorable conformations of peptides by exploring the potential energy surface associated with rotatable bonds. In peptides, the key dihedral angles (φ, ψ, and ω) dictate the backbone conformation. For [L-Tic7]OT, a critical focus of computational analysis is the ω (omega) dihedral angle of the Cys(6)–Tic(7) peptide bond.
Unlike a typical peptide bond, which strongly favors a trans conformation (ω ≈ 180°), the substitution with a Tic residue, particularly preceded by a Cysteine, allows for a significant population of the cis conformation (ω ≈ 0°). Computational models and energy calculations for oxytocin analogues suggest that the energy barrier for cis/trans isomerization is a key factor in their conformational dynamics. The incorporation of the bulky and conformationally restricted L-Tic residue at position 7 significantly influences the energy landscape of the Cys(6)-Tic(7) bond. researchgate.net Theoretical calculations indicate that this modification leads to conformational changes in the peptide backbone, affecting the distribution of elements necessary for receptor binding and intrinsic activity. researchgate.net These calculations help rationalize the experimental observations by predicting the relative stability and populations of different conformational states.
Correlation of Spectroscopic Data with Computational Models
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for elucidating the solution-state conformation of peptides. For [L-Tic7]OT, NMR studies have provided direct evidence that correlates with computational models predicting conformational heterogeneity. nih.gov
Specifically, analyses using NOESY (Nuclear Overhauser Effect Spectroscopy), TOCSY (Total Correlation Spectroscopy), and 1H-13C HSQC (Heteronuclear Single Quantum Coherence) spectra have been pivotal. researchgate.netnih.gov A key finding from these spectroscopic studies is the observation of two distinct sets of cross-peaks for both proton (¹H) and carbon (¹³C) nuclei for most amino acid residues in the [L-Tic7]OT molecule. researchgate.netnih.gov This duplication of signals is a hallmark of slow conformational exchange on the NMR timescale.
Computational models attribute this phenomenon to the cis-trans isomerization of the Cys(6)-Tic(7) peptide bond. nih.gov The presence of two sets of resonances is interpreted as the co-existence of two distinct populations of the molecule in solution: one with the Cys(6)-Tic(7) bond in a trans configuration and another in a cis configuration. This experimental spectroscopic data provides strong validation for the computational models that predict a significant population of the cis isomer for this particular analogue.
Table 1: Spectroscopic Evidence for Conformational Isomerism in [L-Tic7]OT
| Spectroscopic Technique | Observation | Interpretation (Correlation with Models) |
|---|---|---|
| NOESY, TOCSY, ¹H-¹³C HSQC | Two distinct sets of cross-peaks observed for most residues. nih.gov | Indicates the presence of two slowly exchanging conformations in solution. |
| Mass Spectrometry (MS) & HPLC | A single molecular peak is observed. nih.gov | Confirms the sample is a single, pure compound, ruling out impurities as the cause of duplicated NMR signals. |
Comparative Conformational Analysis with Native Oxytocin and Other Analogues (e.g., [D-Tic7]OT)
The conformational properties of [L-Tic7]OT are best understood when compared to native oxytocin and its diastereomeric analogue, [D-Tic7]OT.
Native Oxytocin: In native oxytocin, the Cys(6)-Pro(7) bond exists predominantly in the trans conformation, a feature considered important for its high agonistic activity. researchgate.net The structure of oxytocin preferentially adopts a type I β-turn conformation in water centered on the Ile(3)-Gln(4) residues. nih.gov
The binding affinity for the human oxytocin receptor also reflects these conformational differences. [L-Tic7]OT shows a significantly higher binding affinity (lower IC50 value) than [D-Tic7]OT, further highlighting how stereochemistry at this position modulates receptor interaction. researchgate.netnih.gov
Table 2: Comparative Data of Oxytocin and Position 7 Analogues
| Compound | Configuration at Position 7 | Dominant Conformation (Cys6-Xaa7) | Biological Activity | Receptor Binding Affinity (IC50, nM) |
|---|---|---|---|---|
| Native Oxytocin | L-Proline | Predominantly trans. researchgate.net | Full Agonist | High (not specified in sources) |
| [L-Tic7]OT | L-Tic | Mixture of cis and trans. nih.gov | Partial Agonist. researchgate.netnih.gov | 130. researchgate.netnih.gov |
| [D-Tic7]OT | D-Tic | Mixture of cis and trans. nih.gov | Pure Antagonist. researchgate.netnih.gov | 730. researchgate.netnih.gov |
Investigations into the Biological Activity and Receptor Interactions of L Tic7 Ot
In Vitro Receptor Binding Affinity Studies
In vitro studies are crucial for determining how tightly a compound binds to its target receptor. For [L-Tic7]OT, these investigations have primarily utilized radioligand binding assays to assess its affinity for the oxytocin (B344502) receptor.
Radioligand Binding Assays for Oxytocin Receptor Affinity
Radioligand binding assays are a standard method for quantifying the binding affinity of a compound to a receptor. Studies involving [L-Tic7]OT have employed this technique to determine its interaction with the oxytocin receptor. Research indicates that [L-Tic7]OT possesses a high binding affinity for the oxytocin receptor. Specifically, IC50 values for the human oxytocin receptor have been reported at 130 nM. Further studies have provided Ki values, indicating an affinity of 8.0 nM for the rat oxytocin receptor and 1.9 nM for the human oxytocin receptor. These values suggest potent binding of [L-Tic7]OT to the oxytocin receptor across different species.
The reported binding affinities for [L-Tic7]OT are summarized in the table below:
| Receptor (Species) | Assay Type | Metric | Value | Citation |
| Oxytocin Receptor (Human) | Radioligand Binding | IC50 | 130 nM | |
| Oxytocin Receptor (Human) | Radioligand Binding | Ki | 1.9 nM | |
| Oxytocin Receptor (Rat) | Radioligand Binding | Ki | 8.0 nM |
Competitive Binding Profile Against Native Ligands
Competitive binding assays are used to determine the potency of a compound in displacing a known radiolabeled ligand from the receptor. The IC50 values obtained for [L-Tic7]OT in radioligand binding assays, such as the 130 nM value for the human oxytocin receptor, are indicative of its ability to compete with a native or standard radiolabeled ligand for the receptor binding site. These findings demonstrate that [L-Tic7]OT can effectively compete for binding to the oxytocin receptor, suggesting it interacts with the same binding site or an allosteric site that influences native ligand binding.
Receptor Agonistic and Antagonistic Activity Profiling
Beyond binding affinity, it is essential to characterize the functional outcome of the compound-receptor interaction – whether it activates the receptor (agonism) or blocks its activation (antagonism).
Functional Assays for Partial Agonistic Activity at the Oxytocin Receptor
Functional assays are employed to measure the cellular response elicited by a compound binding to its receptor. Studies on [L-Tic7]OT have revealed that it acts as a partial agonist at the oxytocin receptor. This means that while it can activate the receptor and trigger a downstream cellular response, the maximal response it can achieve is lower than that of a full agonist like native oxytocin. The partial agonistic activity of [L-Tic7]OT has been demonstrated in biological assays.
Evaluation of Specificity and Selectivity Towards Oxytocin Receptor Subtypes
The oxytocin receptor belongs to the G protein-coupled receptor family, which also includes vasopressin receptors (V1A, V1B, and V2). Evaluating the specificity and selectivity of [L-Tic7]OT involves determining its binding affinity and functional activity at the oxytocin receptor compared to these related receptor subtypes. While the provided search results primarily focus on the interaction of [L-Tic7]OT with the oxytocin receptor, suggesting a degree of selectivity for this target, detailed data on its binding or
Mechanistic Insights into Receptor Activation and Signal Transduction Pathways
[L-Tic7]OT has been shown to exhibit biological activity through its interaction with the oxytocin receptor, a member of the GPCR superfamily. Understanding the mechanisms by which [L-Tic7]OT activates this receptor and the subsequent intracellular signaling events is crucial for elucidating its pharmacological profile.
Analysis of G Protein-Coupled Receptor (GPCR) Activation Mechanisms
GPCRs are cell surface receptors that play a vital role in transducing extracellular signals into intracellular responses. Upon binding of a ligand, such as [L-Tic7]OT to the oxytocin receptor, GPCRs undergo conformational changes. idrblab.net These changes enable the receptor to interact with and activate associated heterotrimeric G proteins. idrblab.net The activation process involves the GPCR acting as a guanine (B1146940) nucleotide exchange factor (GEF), facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) bound to the G protein's alpha (Gα) subunit for guanosine triphosphate (GTP). idrblab.net This exchange triggers the dissociation of the GTP-bound Gα subunit from the beta-gamma (Gβγ) subunits. idrblab.net Both the activated Gα subunit and the Gβγ complex can then interact with various downstream effector molecules, initiating intracellular signaling cascades. idrblab.net
Research indicates that [L-Tic7]OT shows partial agonistic activity at the human oxytocin receptor. Partial agonists are ligands that bind to the receptor and induce a conformational change to an active state, but the resulting effect is submaximal compared to a full agonist. This suggests that while [L-Tic7]OT can trigger the GPCR activation cascade, the extent or duration of G protein coupling and activation may differ compared to the endogenous ligand, oxytocin.
Exploration of Downstream Signaling Events Mediated by [L-Tic7]OT
The activation of the oxytocin receptor by agonists, including partial agonists like [L-Tic7]OT, is known to be mediated by G proteins that primarily activate the phosphatidylinositol-calcium second messenger system. This pathway begins with the activation of phospholipase C (PLC) by the activated Gα subunit (typically Gαq/11). idrblab.net PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). idrblab.net IP3 then binds to receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ions (Ca²⁺). idrblab.net DAG, along with Ca²⁺, activates protein kinase C (PKC), which can then phosphorylate various intracellular proteins, further propagating the signal.
While the primary downstream pathway for the oxytocin receptor involves the phosphatidylinositol-calcium system, GPCRs can also couple to other G proteins and activate different signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways. Although specific detailed research findings on the complete spectrum of downstream signaling events mediated solely by [L-Tic7]OT were not extensively available in the provided search results, the known coupling of the oxytocin receptor to the phosphatidylinositol-calcium pathway provides a strong indication of the primary signaling events triggered by [L-Tic7]OT binding.
Cross-Reactivity and Selectivity Studies with Related Receptors (e.g., Vasopressin Receptors, Bradykinin (B550075) B2 Receptors)
Selectivity is a crucial aspect of receptor-ligand interactions, referring to the ability of a compound to preferentially bind to and activate or inhibit a specific receptor subtype compared to others. Cross-reactivity occurs when a compound interacts with multiple receptor types. Given the structural similarity between oxytocin and other peptide hormones, particularly vasopressin, and the existence of related GPCRs like bradykinin receptors, investigating the cross-reactivity and selectivity of [L-Tic7]OT is important.
Studies involving oxytocin analogues with modifications at position 7, such as the incorporation of Tic, have explored their activity and selectivity profiles. While the primary activity of [L-Tic7]OT is on the oxytocin receptor, related studies on bradykinin receptor antagonists provide some context regarding the influence of modifications at this position on activity and selectivity towards other GPCRs. For instance, the bradykinin B2 receptor antagonist HOE-140 contains D-Tic at position 7 and is noted for its selectivity for the B2 receptor. Interestingly, an L-Tic7 analog of HOE-140 demonstrated significantly lower antagonist activity on the umbilical vein compared to HOE-140, suggesting that the stereochemistry at position 7 can influence activity and potentially selectivity across different receptor systems or tissue types.
Elucidation of Structure Activity Relationships Sar for L Tic7 Ot Analogues
Impact of Stereochemistry at Position 7 on Biological Activity
The stereochemistry of the amino acid at position 7 is a critical determinant of the biological activity profile of oxytocin (B344502) analogues, influencing whether the compound acts as an agonist or an antagonist.
The substitution of L-Proline at position 7 with either L-Tic or D-Tic results in analogues with markedly different pharmacological properties. nih.govresearchgate.net The incorporation of L-Tic in [L-Tic7]OT results in a partial agonist, whereas the substitution with D-Tic in [D-Tic7]OT confers a pure antagonist profile. nih.govresearchgate.net This divergence in activity underscores the sensitivity of the oxytocin receptor (OTR) to the stereochemical orientation of the residue at this position.
Binding affinity studies for the human oxytocin receptor show that L-Tic containing analogues generally exhibit higher affinity than their D-Tic counterparts. For instance, [L-Tic7]OT displays a significantly stronger binding affinity (IC50 = 130 nM) compared to [D-Tic7]OT (IC50 = 730 nM). nih.govresearchgate.net This suggests that the L-configuration at position 7 provides a more favorable orientation for interaction with the receptor's binding pocket.
The introduction of the rigid Tic residue in place of the more flexible Proline residue significantly constrains the conformational freedom of the peptide backbone, particularly around the Cys(6)-Xaa(7) bond. This constraint is crucial for receptor recognition and the subsequent biological response. The bicyclic structure of Tic limits the possible dihedral angles, thereby stabilizing specific conformations that are thought to be important for receptor binding and activation.
The constrained nature of Tic is believed to influence the equilibrium between the cis and trans rotamers of the Cys(6)-Tic(7) peptide bond. nih.govresearchgate.net The specific conformation adopted is a key factor in determining whether the analogue will elicit an agonistic or antagonistic response.
Influence of Other Amino Acid Substitutions and Modifications on [L-Tic7]OT Scaffold
Modifications at other positions of the [L-Tic7]OT scaffold, such as the N-terminus, also play a significant role in modulating receptor binding and activity.
The N-terminal region of the oxytocin receptor is primarily involved in agonist binding. nih.gov Consequently, modifications to the N-terminal of oxytocin analogues can profoundly impact their interaction with the receptor. While specific studies on N-terminal modifications of the [L-Tic7]OT scaffold are limited, research on other oxytocin analogues shows that alterations in this region, such as the introduction of bulky groups, can greatly reduce or completely suppress biological activities. nih.gov This highlights the importance of the N-terminal domain for maintaining the necessary conformation for effective receptor binding and signal transduction.
Deamination at position 1, which involves replacing the N-terminal cysteine with β-mercaptopropionic acid (Mpa), is a common modification in oxytocin analogues. This change generally results in analogues with increased affinity and prolonged action. In the context of Tic-substituted analogues, deamination slightly increases the binding affinity for the human oxytocin receptor. nih.govresearchgate.net For example, the deaminated analogue [Mpa1,L-Tic7]OT has an IC50 of 103 nM, showing a higher affinity than [L-Tic7]OT (130 nM). nih.govresearchgate.net Similarly, [Mpa1,D-Tic7]OT (IC50 = 380 nM) has a higher affinity than [D-Tic7]OT (730 nM). nih.govresearchgate.net
Despite the increased affinity, the fundamental activity profile conferred by the stereocenter at position 7 is maintained. [Mpa1,L-Tic7]OT remains a partial agonist, while [Mpa1,D-Tic7]OT acts as a partial agonist/weak antagonist. nih.govresearchgate.net The change of configuration from L-Tic to D-Tic induces smaller conformational changes in the backbone of the deamino analogues compared to the amino analogues. researchgate.net
| Compound | Binding Affinity (IC50, nM) | Biological Activity |
|---|---|---|
| [L-Tic7]OT | 130 | Partial Agonist |
| [D-Tic7]OT | 730 | Pure Antagonist |
| [Mpa1,L-Tic7]OT | 103 | Partial Agonist |
| [Mpa1,D-Tic7]OT | 380 | Partial Agonist / Weak Antagonist |
Relationship between Peptide Backbone Conformation and Receptor Interaction
The conformation of the peptide backbone is essential for the "occupation" and "activation" of uterine receptors by oxytocin analogues. nih.govnih.gov The interaction is thought to involve multiple hydrogen-bonding opportunities between the hormone's functional groups and complementary groups on the receptor. nih.gov
A leading hypothesis in oxytocin SAR posits that the geometry of the Cys(6)-Pro(7) peptide bond is a crucial determinant of biological activity. Specifically, the trans conformation is considered necessary for agonist activity, while the cis isomer is thought to favor antagonism. nih.gov Studies on analogues where Proline is substituted have provided further evidence for this hypothesis. nih.gov
In Tic-substituted analogues, this relationship is also observed. The reduction in the agonistic activity of [L-Tic7]OT and its deaminated form compared to native oxytocin is consistent with a decrease in the population of the trans conformation of the Cys(6)-Tic(7) bond. nih.govresearchgate.net NMR studies have confirmed the existence of both cis and trans isomers for these analogues. nih.govresearchgate.net The presence of D-Tic in [D-Tic7]OT, a pure antagonist, further supports the idea that stereochemistry at this position critically influences the conformational equilibrium of the peptide backbone, thereby dictating the nature of the interaction with the oxytocin receptor.
Conformational Restriction as a Strategy for Modulating Receptor Selectivity
Conformational restriction is a powerful strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of peptide-based ligands. In the context of bradykinin (B550075) receptor antagonists, the incorporation of conformationally constrained amino acids, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is a well-established approach to induce specific secondary structures, like β-turns, which are often crucial for receptor binding. nih.govnih.gov
The stereochemistry at position 7 of the bradykinin antagonist peptide chain has a profound impact on its binding affinity for the bradykinin B2 receptor. The compound [L-Tic7]OT is the L-Tic7 stereoisomer of the potent bradykinin B2 receptor antagonist HOE-140 (Icatibant), which contains D-Tic at the same position. Research has demonstrated a significant disparity in the binding affinities of these two stereoisomers. The L-Tic7 analogue exhibits a dramatically lower binding affinity, in some studies reported to be as much as 2000-fold less potent than its D-Tic7 counterpart. nih.gov
Table 1: Comparative Binding Affinities of D-Tic7 vs. L-Tic7 Analogues
| Compound | Stereoisomer at Position 7 | Receptor Binding Affinity (Ki) | Fold Difference in Affinity |
| HOE-140 (Icatibant) | D-Tic | ~0.11 nM nih.gov | - |
| [L-Tic7]OT (WIN 65365) | L-Tic | ~130 nM nih.gov | ~2000-fold lower |
Hypothesis on the Role of Cis/Trans Conformational States in Agonism/Antagonism
The conformational state of the peptide backbone, particularly the adoption of specific secondary structures, is a key determinant of whether a ligand will act as an agonist or an antagonist. For bradykinin B2 receptor antagonists, a C-terminal β-turn is widely considered a prerequisite for high-affinity binding and antagonist activity. nih.govnih.gov
Molecular modeling and conformational analysis studies, such as those employing annealed molecular dynamics, have provided significant insights into the structural differences between the D-Tic7 and L-Tic7 containing peptides. nih.gov These studies have revealed that the D-Tic7 residue in HOE-140 strongly promotes the formation of a type II' β-turn in the C-terminal region of the peptide. nih.gov This conformation is believed to present the key pharmacophoric groups in an optimal orientation for interaction with the bradykinin B2 receptor, leading to potent antagonism.
Conversely, analogous modeling of the [L-Tic7]OT analogue indicates that its preferred low-energy conformation is strikingly different. The presence of the L-Tic residue at position 7 disfavors the formation of a β-turn structure in the C-terminal region. nih.gov This altered conformation likely prevents the peptide from adopting the necessary shape to bind effectively to the antagonist-binding site of the receptor, thus explaining its significantly reduced potency. While both the D-Tic7 and L-Tic7 analogues act as competitive antagonists, the dramatic difference in their affinities highlights the critical role of the induced β-turn in achieving high-potency antagonism. nih.gov
Computational SAR Modeling and Ligand-Receptor Docking Studies
Computational approaches are indispensable tools for understanding the SAR of [L-Tic7]OT analogues at a molecular level and for guiding the design of novel, more potent ligands. These methods allow for the prediction of binding modes and the identification of key interactions that govern ligand recognition and affinity.
Prediction of Binding Modes and Interaction Hotspots
Given the absence of an experimentally determined crystal structure of the bradykinin B2 receptor, homology modeling has been a common starting point for computational studies. nih.gov These models, often built using the structures of other G-protein coupled receptors (GPCRs) like bacteriorhodopsin as templates, provide a three-dimensional framework of the receptor's binding site. nih.gov
Ligand-receptor docking simulations can then be employed to predict the binding mode of [L-Tic7]OT and its analogues within the modeled B2 receptor. These simulations explore various possible conformations and orientations of the ligand within the binding pocket and score them based on factors like intermolecular forces and geometric complementarity. The results of such studies can help to visualize how the ligand interacts with specific amino acid residues of the receptor, identifying "interaction hotspots" that are critical for binding.
For instance, docking studies on bradykinin antagonists often reveal key interactions between the ligand and residues in the transmembrane helices and extracellular loops of the B2 receptor. nih.gov By comparing the predicted binding mode of the less active [L-Tic7]OT with that of the highly potent D-Tic7 analogue, researchers can gain a clearer understanding of why the former exhibits lower affinity. The inability of the L-Tic7 analogue to form the crucial C-terminal β-turn would likely result in a suboptimal fit within the binding pocket, leading to fewer and weaker interactions with the receptor's hotspots.
Table 2: Key Computational Methods in SAR and Docking Studies
| Computational Method | Application | Insights Gained |
| Homology Modeling | Generation of a 3D model of the target receptor (e.g., bradykinin B2 receptor) based on the known structure of a related protein. | Provides a structural basis for docking studies when an experimental receptor structure is unavailable. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the ligand, receptor, and ligand-receptor complex over time. | Reveals the conformational flexibility of the ligand and receptor, and the stability of their interactions. |
| Ligand-Receptor Docking | Prediction of the preferred binding orientation and conformation of a ligand within the receptor's binding site. | Identifies key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and predicts binding affinity. |
Rational Design of Novel [L-Tic7]OT-Based Ligands
The insights gained from SAR studies and computational modeling can be leveraged for the rational design of novel ligands with improved properties. The primary goal in designing new analogues based on the [L-Tic7]OT scaffold would be to introduce modifications that either encourage the adoption of a more favorable conformation or introduce new, beneficial interactions with the receptor.
One approach would be to explore other conformationally constrained amino acids at position 7 that might better mimic the β-turn-inducing properties of D-Tic. Computational screening of a virtual library of non-natural amino acids could identify candidates that are predicted to promote the desired C-terminal conformation.
Furthermore, the predicted binding mode of [L-Tic7]OT can guide the modification of other parts of the peptide. For example, if docking studies suggest that a particular region of the ligand is in close proximity to an unexploited pocket in the receptor, new functional groups could be added to the ligand to form additional interactions and enhance binding affinity. This iterative process of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. The design of novel peptide-based inhibitors often involves identifying key contact residues and then constructing a peptide that mimics the spatial arrangement of these residues. nih.gov
Methodological Considerations in Preclinical Peptide Studies Utilizing L Tic7 Ot
In Vitro Experimental Design for Mechanistic Elucidation
In vitro studies are fundamental for elucidating the direct effects of [L-Tic7]OT on cells and molecular targets, providing insights into its mechanism of action news-medical.net.
Cell-based assays are widely used to assess the interaction of peptides like [L-Tic7]OT with their target receptors and the subsequent cellular responses. The oxytocin (B344502) receptor (OTR), a G protein-coupled receptor (GPCR), is a primary target for oxytocin analogues idrblab.net. Upon ligand binding, the OTR typically activates G proteins, leading to downstream signaling cascades such as the phosphatidylinositol-calcium second messenger system idrblab.net.
Cell-based assays can include:
Receptor Binding Assays: These assays quantify the affinity of [L-Tic7]OT for the OTR. Studies have shown that substitutions at position 7 of oxytocin analogues can affect binding affinity researchgate.net. For instance, one study reported IC50 values for oxytocin analogues including [L-Tic7]OT binding to the human oxytocin receptor researchgate.net.
Calcium Mobilization Assays: Activation of the OTR often leads to an increase in intracellular calcium levels. Assays measuring calcium flux can indicate the extent and efficacy of [L-Tic7]OT in activating the receptor google.com.
Reporter Gene Assays: These assays can be designed to monitor the activation of specific signaling pathways downstream of OTR activation.
Functional Assays: Depending on the hypothesized biological role of [L-Tic7]OT, functional cell-based assays can be employed. Examples include assays measuring cell contraction (e.g., in uterine smooth muscle cells), cell migration, or the release of specific mediators, if relevant to the peptide's activity google.comcapes.gov.br.
Studies on oxytocin analogues with modifications at position 7, including L-Tic, have investigated their agonistic or antagonistic activity at the oxytocin receptor researchgate.net. For example, [L-Tic7]OT has been reported to show partial agonistic activity in certain in vitro preparations, such as rat uterus, although with reduced potency compared to oxytocin researchgate.netcapes.gov.br. The conformation of the peptide bond involving the residue at position 7 can influence its activity researchgate.net.
An example of data that might be generated from receptor binding studies is presented below in a conceptual interactive table format:
| Peptide Analogue | Receptor | Assay Type | IC50 (nM) | Reference |
| [L-Tic7]OT | Human OTR | Binding | 130 | researchgate.net |
| Oxytocin | Human OTR | Binding | - | researchgate.net |
| [D-Tic7]OT | Human OTR | Binding | 730 | researchgate.net |
Metabolic stability is a critical parameter for peptide drug candidates, as it influences their half-life and exposure in vivo frontiersin.orgevotec.com. Peptides can be susceptible to degradation by various peptidases and proteases in biological matrices such as plasma, liver microsomes, and S9 fractions ahajournals.orgenamine.netnih.gov.
In vitro enzyme assays are used to assess the metabolic stability of [L-Tic7]OT. These typically involve incubating the peptide with relevant biological matrices (e.g., human or animal liver microsomes, S9 fractions, or plasma) and measuring the depletion of the parent peptide over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) enamine.netnih.gov.
While specific metabolic stability data for [L-Tic7]OT were not extensively detailed in the search results, general principles apply. Peptides can be metabolized by enzymes like aminopeptidases, endopeptidases, and carboxypeptidases ahajournals.org. Modifications within the peptide sequence, such as the incorporation of unnatural amino acids like Tic, can influence their susceptibility to enzymatic degradation ahajournals.org.
Metabolic stability assays can provide data on the rate of degradation, often expressed as half-life (t1/2) or intrinsic clearance (CLint) frontiersin.orgenamine.net. Compounds with poor metabolic stability in vitro may be rapidly cleared in vivo, necessitating structural modifications to improve their stability evotec.comnih.gov.
A conceptual interactive table for metabolic stability data might look like this:
| Matrix | Species | Incubation Time (min) | % Parent Remaining | Half-life (t1/2) | Reference |
| Liver Microsomes | Human | 0 | 100 | - | N/A |
| Liver Microsomes | Human | 15 | [Data] | [Calculated] | N/A |
| Liver Microsomes | Human | 30 | [Data] | [Calculated] | N/A |
| Plasma | Human | 0 | 100 | - | N/A |
| Plasma | Human | 60 | [Data] | [Calculated] | N/A |
Considerations for In Vivo Preclinical Models in Peptide Research (General)
In vivo preclinical models are essential for evaluating the activity of peptide candidates like [L-Tic7]OT within a complex living system, assessing their effects on physiological processes and potential therapeutic applications news-medical.net.
The selection of appropriate in vivo models is crucial and depends on the intended therapeutic application of [L-Tic7]OT. Since [L-Tic7]OT is an oxytocin analogue, models relevant to the physiological roles of oxytocin would be considered. These could include models for:
Reproductive Physiology: Oxytocin is known for its role in uterine contraction and lactation. Models involving pregnant or lactating animals might be relevant if these activities are being investigated researchgate.netcapes.gov.br.
Neurobehavioral Studies: Oxytocin is also involved in social behavior, bonding, and stress responses. Animal models relevant to these behaviors could be used to study potential applications of [L-Tic7]OT in neurological or psychiatric conditions.
Cardiovascular Studies: Oxytocin can have cardiovascular effects. Models assessing blood pressure or vascular function might be employed capes.gov.brahajournals.org.
The choice of species (e.g., rodents, rabbits) depends on the specific research question and the relevance of the animal model to human physiology and the target receptor fda.gov. Studies on oxytocin analogues have been conducted in various animal models, including rats and guinea pigs, to assess their effects on uterine contractility and blood pressure researchgate.netcapes.gov.br.
Understanding the distribution of [L-Tic7]OT to target tissues and its engagement with the OTR in vivo is important. While detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies are excluded from this scope, general principles of assessing tissue distribution and receptor engagement apply.
Methods for assessing peptide distribution can include:
Tissue Homogenization and Analysis: After administration, animals can be euthanized, and target tissues collected, homogenized, and analyzed for the presence of the peptide using techniques like LC-MS/MS iaea.org.
Imaging Techniques: Labeled peptides (e.g., radiolabeled or fluorescently labeled) can be used in imaging studies (e.g., PET, SPECT, fluorescence imaging) to visualize their distribution in living animals iaea.orgnih.gov.
Assessing receptor engagement in tissues can involve:
Ex Vivo Receptor Binding Assays: Tissues from treated animals can be collected, and membrane preparations used in binding assays with labeled ligands to assess the occupancy of the OTR by the administered peptide iaea.org.
Immunohistochemistry or Immunofluorescence: Using antibodies specific to the peptide or the receptor, their localization and interaction within tissues can be visualized nih.gov.
Functional Readouts in Tissues: Measuring the physiological or biochemical response in a target tissue after peptide administration can provide indirect evidence of receptor engagement capes.gov.br.
The distribution of peptides can be influenced by factors such as size, charge, lipophilicity, and the presence of transporters or efflux pumps scispace.com. Receptor engagement is dependent on the peptide's concentration at the receptor site and its affinity for the receptor researchgate.net.
General Principles of Rigorous Preclinical Study Design
Rigorous preclinical study design is essential for generating reliable and reproducible data, which is critical for informing decisions about advancing a compound to clinical trials als.netnih.gov. Key principles include:
Clear Objectives and Hypotheses: Studies should be designed with well-defined objectives and testable hypotheses nih.gov.
Appropriate Model Selection: The chosen in vitro and in vivo models should be relevant to the disease or biological process being studied and the properties of the peptide als.netfda.gov.
Randomization and Blinding: Random allocation of animals or samples to experimental groups and blinding of researchers to group assignments can minimize bias nih.gov.
Sufficient Sample Size: Studies should be adequately powered to detect statistically significant effects imavita.com.
Control Groups: Appropriate control groups (e.g., vehicle control, positive control) are necessary for comparison enamine.net.
Data Analysis and Reporting: Predefined statistical methods should be used, and results reported transparently, including both positive and negative findings nih.govimavita.com.
Adherence to Guidelines: Following relevant guidelines and regulations, such as Good Laboratory Practice (GLP) for certain studies, ensures quality and integrity of the data iaea.orgfda.gov.
Consideration of the 3Rs: In animal studies, the principles of Replacement, Reduction, and Refinement should be considered to minimize animal use and improve welfare imavita.com.
Applying these principles to studies involving [L-Tic7]OT ensures that the preclinical data accurately reflect its potential biological activity and provides a solid foundation for future research.
Hypothesis Testing and Exploratory Studies
Hypothesis testing is a core component of preclinical studies, providing a formal framework to evaluate specific assumptions about the biological effects of [L-Tic7]OT. Researchers formulate a null hypothesis (H₀), typically stating no effect or no difference, and an alternative hypothesis (H₁), proposing a specific effect or difference researchgate.netfrontiersin.org. Statistical tests are then employed to analyze experimental data and determine the likelihood of observing the results if the null hypothesis were true mdpi.comnews-medical.net. Rejecting the null hypothesis provides statistical support for the alternative hypothesis, suggesting that [L-Tic7]OT has a discernible effect.
For a peptide like [L-Tic7]OT, hypothesis testing in preclinical studies might focus on evaluating its binding affinity to target receptors, its functional activity in specific cellular or tissue assays, or its effects in in vivo models relevant to a hypothesized therapeutic application. For instance, a hypothesis might test if [L-Tic7]OT demonstrates a statistically significant difference in receptor activation compared to native oxytocin or a control substance.
Alongside hypothesis testing, exploratory studies play a crucial role in the early preclinical assessment of [L-Tic7]OT. These studies are less constrained by predefined hypotheses and are designed to broadly investigate the compound's biological profile, identify potential therapeutic targets, and uncover unexpected activities or properties. Exploratory research can help generate new hypotheses for future, more focused studies. Given that [L-Tic7]OT is an analog of oxytocin, exploratory studies might investigate its activity across various oxytocin receptor subtypes or explore non-oxytocinergic targets due to the structural modification introduced by the L-Tic residue.
The design of both hypothesis-driven and exploratory studies for [L-Tic7]OT must account for the inherent characteristics of peptides, such as potential susceptibility to enzymatic degradation and varying pharmacokinetic profiles, which can influence experimental outcomes nih.gov. Careful consideration of the experimental system (e.g., in vitro cell lines, tissue preparations, or specific animal models) is necessary to ensure relevance to the research question and the potential clinical application.
Importance of Replications and Validity (Internal, External, Translational)
Replication and ensuring the validity of findings are fundamental to establishing confidence in preclinical research on compounds like [L-Tic7]OT. Replication involves repeating experiments to confirm initial results and assess their consistency nih.gov. Successful replication by independent researchers or in different laboratory settings strengthens the evidence for a genuine biological effect of [L-Tic7]OT.
Validity in preclinical studies encompasses several dimensions:
Internal Validity: This refers to the extent to which a study design allows for a clear causal inference between the intervention (e.g., administration of [L-Tic7]OT) and the observed outcome nih.gov. High internal validity means that the observed effects are likely due to the compound being tested and not confounding factors. For studies on [L-Tic7]OT, ensuring internal validity requires careful control of experimental variables, proper randomization of subjects to treatment groups, and appropriate control groups (e.g., vehicle control, native peptide control).
External Validity: This concerns the generalizability of the findings beyond the specific conditions of the experiment nih.gov. Can the results observed in a particular cell line or animal model be generalized to other relevant systems or populations? For [L-Tic7]OT, external validity considerations might involve testing the peptide in different species, strains of animals, or using various administration routes relevant to potential therapeutic use. However, it's important to note that external validity often involves extrapolation beyond the studied sample nih.gov.
Translational Validity: This relates to the relevance and predictability of preclinical findings for human clinical outcomes. While challenging, the goal is to design preclinical studies on [L-Tic7]OT that utilize models and endpoints that are as predictive as possible of its effects in humans. This might involve using disease models that closely mimic human pathophysiology or measuring biomarkers that are relevant in both preclinical species and humans. The success of translating peptide research to the clinic is influenced by factors like stability and delivery, which are key considerations in preclinical study design.
Achieving a balance between internal and external validity is often necessary in preclinical research. While tightly controlled experiments enhance internal validity, they may limit external generalizability. Researchers studying [L-Tic7]OT must carefully consider this trade-off based on the stage of research and the specific questions being addressed.
Bias Mitigation Strategies in Experimental Design
Key strategies for mitigating bias include:
Randomization: Randomly assigning experimental subjects (e.g., animals, cell cultures) to different treatment groups (e.g., [L-Tic7]OT, control) helps ensure that groups are comparable at the start of the study, reducing the risk of selection bias.
Blinding: Masking investigators and/or participants to the treatment allocation can prevent conscious or unconscious bias from influencing the conduct of the experiment or the assessment of outcomes. In preclinical studies of [L-Tic7]OT, blinding personnel who administer the compound and those who measure the responses is crucial.
Standardization: Using standardized protocols for experimental procedures, animal handling, data collection, and analysis minimizes variability and reduces the potential for performance and detection bias. This is particularly important for peptide studies, where factors like preparation and storage can impact compound stability and activity.
Sample Size Determination: Appropriate sample size calculation based on the expected effect size and variability is essential to ensure adequate statistical power to detect a true effect and avoid underpowered studies, which can be prone to bias in effect estimation.
Predefined Inclusion and Exclusion Criteria: Clearly defining criteria for including and excluding subjects helps reduce selection bias and improves the clarity of the study population.
Objective Outcome Measures: Whenever possible, using objective and quantitative outcome measures reduces the potential for observer bias in assessing the effects of [L-Tic7]OT.
Attrition, the loss of subjects during a study, can also introduce bias if the reasons for attrition are related to the treatment or outcome. Researchers should track attrition and analyze its potential impact on the results.
By diligently applying these bias mitigation strategies, researchers can enhance the reliability and credibility of preclinical studies investigating the properties and potential therapeutic applications of [L-Tic7]OT.
Future Directions in L Tic7 Ot Research and Peptide Drug Discovery
Development of Next-Generation Oxytocin (B344502) Receptor Ligands Based on [L-Tic7]OT Scaffold
The modification of endogenous peptides, such as oxytocin, has proven to be a fruitful strategy for developing analogues with altered pharmacological profiles, including improved potency, selectivity, and pharmacokinetic properties nih.govcore.ac.ukresearchgate.net. [L-Tic7]OT, exhibiting partial agonistic activity at the oxytocin receptor, serves as a foundational scaffold for the design of next-generation ligands researchgate.net.
Future research will likely focus on systematic structural modifications of the [L-Tic7]OT peptide sequence. This could involve exploring substitutions at other positions within the peptide ring or tail, incorporating non-natural amino acids beyond L-Tic, or cyclizing linear portions of the molecule to constrain conformation. The aim of these modifications would be to fine-tune the interaction with the oxytocin receptor, potentially leading to the discovery of potent agonists, selective antagonists, or biased ligands that preferentially activate specific downstream signaling pathways core.ac.uk. The introduction of chemical novelty and modifications to improve drug-like properties, such as increased resistance to enzymatic degradation and improved bioavailability, are also key objectives in developing future peptide therapeutics based on this scaffold nih.govcore.ac.uk.
Exploration of [L-Tic7]OT in Novel Biological Contexts and Research Paradigms
Oxytocin's established roles in parturition, lactation, and social behaviors provide a basis for exploring the therapeutic potential of its analogues. Given the partial agonistic activity of [L-Tic7]OT researchgate.net, future studies could investigate its effects in various biological contexts where modulating oxytocin receptor activity might be beneficial.
Beyond the traditional areas, research could explore novel biological paradigms. This might include investigating the potential of [L-Tic7]OT or its derivatives in conditions related to central nervous system disorders, metabolic regulation, or inflammatory responses, where oxytocin signaling is increasingly implicated. Research paradigms could shift to explore biased agonism, where a ligand differentially activates signaling pathways downstream of the receptor core.ac.uk. Understanding if [L-Tic7]OT or its future analogues exhibit biased signaling could open up new therapeutic possibilities by selectively targeting desired cellular responses while minimizing off-target effects. Exploring these novel contexts and paradigms requires a deep understanding of the complex signaling networks involving oxytocin receptors and how different ligands modulate these pathways.
Integration of Advanced Biophysical Techniques for Deeper Structural Understanding
Understanding the three-dimensional structure of peptide ligands and their complexes with receptors is paramount for rational drug design nih.govcore.ac.ukdtic.mil. Nuclear Magnetic Resonance (NMR) spectroscopy has already provided valuable conformational insights into [L-Tic7]OT researchgate.netresearchgate.net.
Future research will increasingly integrate advanced biophysical techniques to achieve a more profound structural understanding of [L-Tic7]OT and its interactions. This includes applying techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) to obtain high-resolution structures of the oxytocin receptor bound to [L-Tic7]OT or its designed analogues nih.govcore.ac.uk. These techniques can reveal the precise binding pose and the molecular interactions that govern affinity and efficacy. Furthermore, solution-state NMR, potentially combined with in-cell NMR techniques, can provide information about the peptide's conformation and dynamics in more physiologically relevant environments nih.gov. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics and thermodynamics, providing crucial data for structure-activity relationship studies. The integration of these diverse biophysical methods will be essential for guiding the design of improved oxytocin receptor ligands.
Computational Advancement in Predictive Modeling for Peptide Analogues
Computational methods play a critical role in modern peptide drug discovery, complementing experimental approaches by providing predictive power and mechanistic insights nih.govresearchgate.nettandfonline.com. For [L-Tic7]OT research, advancements in computational modeling will be integral to future efforts.
Q & A
What is the PICOT framework, and how does it structure research questions in evidence-based studies?
The PICOT framework is a structured approach to formulating research questions by defining five components: Population (specific patient/demographic group), Intervention (treatment/exposure), Comparison (alternative or control), Outcome (measurable results), and Time (study duration). This method ensures clarity, specificity, and feasibility, enabling researchers to design studies that address gaps in existing literature .
What are the essential components of a robust PICOT question?
A robust PICOT question must:
- Define the Population precisely (e.g., "postmenopausal women with osteoporosis").
- Specify the Intervention (e.g., "daily vitamin D supplementation").
- Include a Comparison (e.g., "placebo").
- Identify measurable Outcomes (e.g., "bone density improvement").
- Set a Time frame (e.g., "over 12 months"). Ambiguity in any component can lead to unmanageable research scope or inconclusive results .
What are common pitfalls in formulating PICOT questions, and how can they be avoided?
Common pitfalls include:
- Overgeneralization : Broad questions lacking specificity (e.g., "Does exercise help patients?").
- Under-specification : Omitting critical elements like comparison groups or time frames.
- Feasibility issues : Proposing questions that cannot be answered due to resource limitations. To avoid these, use iterative refinement: Start with a draft question, review literature for gaps, and narrow the scope using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. How does the PICOT framework guide literature search strategies?
PICOT components serve as keywords for database searches. For example, a question on "telemedicine vs. in-person consultations for diabetes management" would use terms like "telemedicine," "diabetes," "HbA1c levels," and "6-month follow-up." Systematic use of these terms improves search efficiency and ensures alignment with existing evidence .
Advanced Research Questions
How can researchers align PICOT questions with experimental design and methodology?
The specificity of PICOT components directly influences study design:
- Randomized Controlled Trials (RCTs) : Ideal for comparing interventions (e.g., "Drug A vs. Drug B").
- Cohort studies : Suitable for long-term outcome tracking (e.g., "10-year cardiovascular risk").
- Case-control studies : Effective for rare outcomes (e.g., "risk factors for rare cancers"). Researchers must balance methodological rigor with practical constraints (e.g., sample size, funding) .
Q. How should researchers resolve contradictions between existing data and PICOT-based hypotheses?
Contradictions often arise from heterogeneous study populations or methodological variations. To address this:
- Conduct subgroup analyses to identify confounding variables (e.g., age, comorbidities).
- Use sensitivity analysis to test hypothesis robustness across different statistical models.
- Re-examine the PICOT framework to ensure the comparison group and outcomes are standardized .
Q. What strategies integrate PICOT questions with systematic reviews or meta-analyses?
- Use PICOT components to define inclusion/exclusion criteria (e.g., only studies with "≥6-month follow-up").
- Extract data aligned with PICOT outcomes (e.g., "mortality rates," "quality-of-life scores").
- Perform meta-regression to explore heterogeneity across studies, such as differences in intervention dosage or population characteristics .
Q. What ethical considerations are critical when designing PICOT-based studies?
Ethical issues include:
- Risk-benefit balance : Ensuring interventions do not harm participants (e.g., placebo use in vulnerable populations).
- Informed consent : Clarifying study objectives and potential risks using PICOT-defined outcomes.
- Equity : Ensuring the population (e.g., underrepresented groups) benefits from the research findings .
Methodological Guidance
- Data Analysis : Use PICOT outcomes to structure statistical models. For example, a study on "antihypertensive drugs" might use ANOVA to compare blood pressure changes across intervention groups .
- Literature Synthesis : Create a matrix mapping PICOT components to existing studies to identify evidence gaps .
- Iterative Refinement : Pilot-test PICOT questions with a small sample to assess feasibility before full-scale implementation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
